2-[(Hept-6-yn-2-yl)oxy]oxane
Description
2-[(Hept-6-yn-2-yl)oxy]oxane is a substituted oxane (tetrahydropyran) derivative characterized by a hept-6-yn-2-yl ether group attached to the oxane ring at position 2. The structure comprises a seven-carbon alkyne chain (hept-6-yn-2-yl) connected via an oxygen atom to the oxane moiety. The terminal alkyne group confers unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions, while the oxane ring provides stereochemical rigidity.
Properties
CAS No. |
86423-96-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-hept-6-yn-2-yloxyoxane |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-8-11(2)14-12-9-6-7-10-13-12/h1,11-12H,4-10H2,2H3 |
InChI Key |
QZVCZTQQRACZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#C)OC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Oxane Derivatives
Note: Direct data for this compound is absent in the provided evidence; structural inferences are made based on IUPAC nomenclature.
Key Observations:
Alkyne vs. Hydroxyl Groups : The alkyne in this compound contrasts with hydroxyl-rich analogs (e.g., ), suggesting lower polarity and reduced solubility in aqueous systems.
Reactivity : The bromomethyl group in 4-(bromomethyl)oxane highlights its utility in alkylation reactions, whereas the alkyne in the target compound could enable click chemistry or metal-catalyzed couplings.
Physicochemical Properties (Inferred)
Table 2: Estimated Properties vs. Analogues
Calculated based on molecular formula.
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